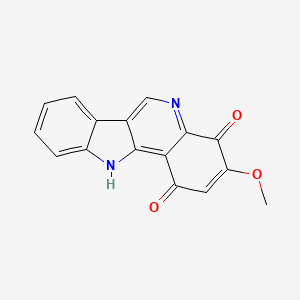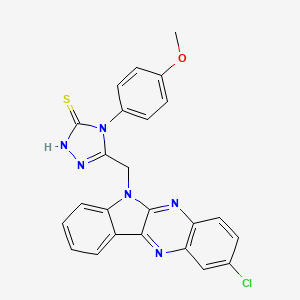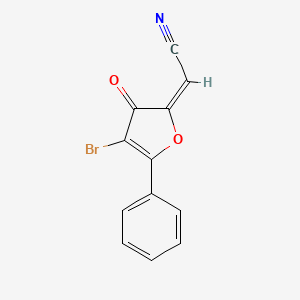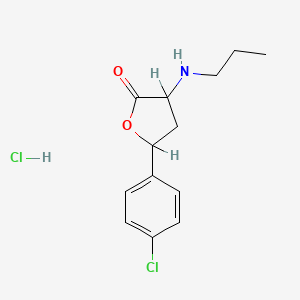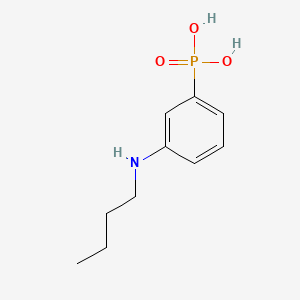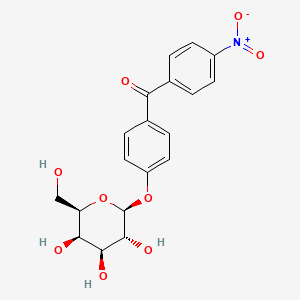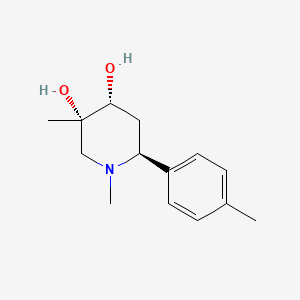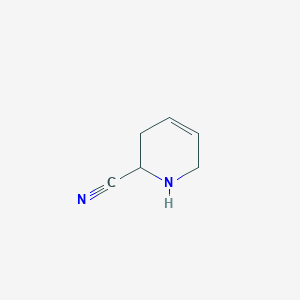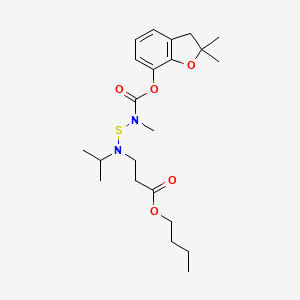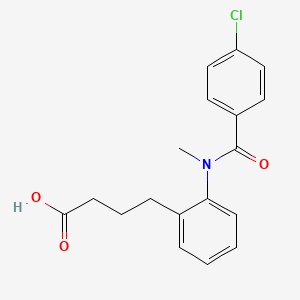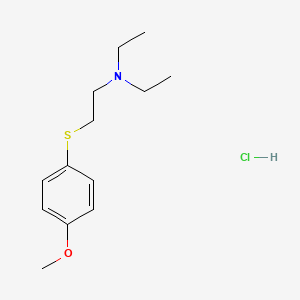
N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethylamine group substituted with diethyl groups and a p-anisylthio group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride typically involves the reaction of p-anisylthiol with N,N-diethylaminoethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-anisylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparaison Avec Des Composés Similaires
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Dimethyl-beta-alanine hydrochloride: An amine derivative with different substituents and properties.
Uniqueness: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride is unique due to the presence of the p-anisylthio group, which imparts specific chemical properties and reactivity. This makes it distinct from other amine derivatives and suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
109561-93-5 |
|---|---|
Formule moléculaire |
C13H22ClNOS |
Poids moléculaire |
275.84 g/mol |
Nom IUPAC |
N,N-diethyl-2-(4-methoxyphenyl)sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
Clé InChI |
VNUCCWAMWCYQJD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSC1=CC=C(C=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



